molecular formula C8H2F15I B084747 1-Iodo-1H,1H-perfluorooctane CAS No. 10258-49-8

1-Iodo-1H,1H-perfluorooctane

Cat. No.: B084747
CAS No.: 10258-49-8
M. Wt: 509.98 g/mol
InChI Key: CVJNJHVXFLKZGB-UHFFFAOYSA-N
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Description

1-Iodo-1H,1H-perfluorooctane is a chemical compound with the molecular formula C8H2F15I. It is characterized by the presence of a perfluorinated carbon chain with an iodine atom attached to one end. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity. It is identified as a Persistent Organic Pollutant and is listed as a high-production-volume chemical .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-1H,1H-perfluorooctane . For instance, the presence of other halogenated or perfluorinated compounds may affect its distribution and reactivity. Additionally, factors such as pH and temperature could influence its stability and interactions with biological targets.

Preparation Methods

1-Iodo-1H,1H-perfluorooctane can be synthesized through various methods. One common synthetic route involves the reaction of perfluorooctyl iodide with ethylene. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

1-Iodo-1H,1H-perfluorooctane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-1H,1H-perfluorooctane has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Iodo-1H,1H-perfluorooctane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of perfluorinated compounds with the reactivity of an iodine atom, making it a versatile reagent in various chemical and industrial applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F15I/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJNJHVXFLKZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382054
Record name 1-Iodo-1H,1H-perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10258-49-8
Record name 1-Iodo-1H,1H-perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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